1,6-dichlorohexan-2-one
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Overview
Description
1,6-Dichlorohexan-2-one is an organic compound with the molecular formula C6H10Cl2O. It is a chlorinated ketone, characterized by the presence of two chlorine atoms and a ketone functional group on a six-carbon chain. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dichlorohexan-2-one can be synthesized through several methods. One common method involves the chlorination of hexan-2-one. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the proper stoichiometry of reactants to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and efficiency while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1,6-Dichlorohexan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hexan-2-one derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Hexan-2-one derivatives with different functional groups replacing the chlorine atoms.
Reduction: Hexan-2-ol.
Oxidation: Hexanoic acid or other oxidized derivatives.
Scientific Research Applications
1,6-Dichlorohexan-2-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive chlorine atoms.
Industrial Chemistry: It serves as a precursor for the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,6-dichlorohexan-2-one involves its reactivity towards nucleophiles. The chlorine atoms are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is utilized in various chemical reactions, where the compound acts as an electrophilic reagent. The ketone group also plays a role in its reactivity, participating in reduction and oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
1,6-Dibromohexan-2-one: Similar structure but with bromine atoms instead of chlorine.
1,6-Dichlorohexane: Lacks the ketone functional group.
Hexan-2-one: Lacks the chlorine atoms.
Uniqueness
1,6-Dichlorohexan-2-one is unique due to the presence of both chlorine atoms and a ketone group on the same molecule. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
62343-98-0 |
---|---|
Molecular Formula |
C6H10Cl2O |
Molecular Weight |
169 |
Purity |
95 |
Origin of Product |
United States |
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